molecular formula C20H19N3O3 B11311298 2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone

2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11311298
M. Wt: 349.4 g/mol
InChI Key: UMFOIDFLTDYFSQ-UHFFFAOYSA-N
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Description

2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of amidoximes with carbonyl compounds such as carboxylic acids, aldehydes, or esters in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient formation of the 1,2,4-oxadiazole ring under mild conditions.

Chemical Reactions Analysis

2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or pyrrolidinyl groups can be replaced by other nucleophiles.

    Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors and modulate their activity . This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.

    1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.

    1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H19N3O3/c24-18(23-11-4-5-12-23)14-25-17-10-6-9-16(13-17)19-21-20(26-22-19)15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2

InChI Key

UMFOIDFLTDYFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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